molecular formula C14H20O3 B13845550 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one

5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one

Cat. No.: B13845550
M. Wt: 236.31 g/mol
InChI Key: QZPGDWIOTPDRKE-AATRIKPKSA-N
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Description

5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its spirocyclic structure, which includes a spiro[2.5]octane core with multiple functional groups, including a ketone and an enone. The presence of these functional groups makes it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative.

    Introduction of Functional Groups:

    Oxidation and Reduction Reactions: The final steps may involve oxidation and reduction reactions to introduce the ketone and enone functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the enone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

    Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
  • 6-Hydroxy-3-oxo-α-ionol (Vomifoliol)
  • (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone

Uniqueness

5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications. Compared to similar compounds, it offers distinct reactivity and potential for use in different scientific and industrial contexts.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

5,6,6-trimethyl-5-[(E)-3-oxobut-1-enyl]-1-oxaspiro[2.5]octan-4-one

InChI

InChI=1S/C14H20O3/c1-10(15)5-6-13(4)11(16)14(9-17-14)8-7-12(13,2)3/h5-6H,7-9H2,1-4H3/b6-5+

InChI Key

QZPGDWIOTPDRKE-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1(C(=O)C2(CCC1(C)C)CO2)C

Canonical SMILES

CC(=O)C=CC1(C(=O)C2(CCC1(C)C)CO2)C

Origin of Product

United States

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